molecular formula C8H14O3 B049213 L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) CAS No. 123363-87-1

L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)

Cat. No. B049213
M. Wt: 158.19 g/mol
InChI Key: SQANMADRLWWSPY-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a chemical compound that belongs to the class of carbohydrates known as pentoses. It is a synthetic derivative of the naturally occurring sugar, L-arabinose. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.

Mechanism Of Action

The mechanism of action of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by suppressing the NF-kappaB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that it can reduce tumor growth and improve survival in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use as a plant growth regulator. Studies are needed to determine its effects on plant growth and development and its potential use in agriculture. Finally, there is a need for further studies to explore the potential applications of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in biotechnology, such as its use as a building block for the synthesis of novel compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps. The starting material is L-arabinose, which is subjected to a series of chemical reactions, including protection of the hydroxyl groups, reduction of the carbonyl group, and deprotection of the hydroxyl groups. The final product is obtained in high yield and purity.

Scientific Research Applications

L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. In biotechnology, it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In agriculture, it has been studied for its potential use as a plant growth regulator.

properties

CAS RN

123363-87-1

Product Name

L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(4R,5S)-5-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7-/m0/s1

InChI Key

SQANMADRLWWSPY-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1[C@@H](OC(O1)(C)C)C=O

SMILES

CCC1C(OC(O1)(C)C)C=O

Canonical SMILES

CCC1C(OC(O1)(C)C)C=O

synonyms

L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.